2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
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Description
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H17N5O4S and its molecular weight is 351.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide" has been a focal point of research, aiming to explore its diverse chemical properties and potential biological applications. Studies have demonstrated various synthetic pathways to obtain such derivatives, emphasizing the importance of this compound in the development of novel chemical entities. For instance, the work by Markosyan et al. (2018) showcases the synthesis of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, a derivative that could be related to the target compound through its synthetic methodology and potential as a precursor for further chemical modifications Markosyan et al., 2018.
Potential Biological Activities
The derivatives of "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide" have been investigated for their antimicrobial, antiviral, and anti-inflammatory activities. These studies aim to identify new therapeutic agents by exploiting the unique chemical structure of the compound and its derivatives.
Antimicrobial and Antiviral Activity : Several studies have highlighted the antimicrobial and antiviral potential of derivatives related to the compound . For example, Lahtinen et al. (2014) conducted a study on sulfanilamide derivatives, which share a sulfonamide group with the target compound, revealing insights into their antimicrobial properties Lahtinen et al., 2014. Additionally, Wujec et al. (2011) explored the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, providing a basis for further research into similar compounds Wujec et al., 2011.
Anti-inflammatory Activity : The search for new anti-inflammatory agents has also led researchers to investigate derivatives of the target compound. The study by Chalenko et al. (2019) on pyrolin derivatives illustrates the ongoing efforts to discover compounds with anti-exudative properties, which could potentially include derivatives of "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide" Chalenko et al., 2019.
properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-8-13(21)19(15)14(18-17-8)24-7-12(20)16-10-6-9(22-2)4-5-11(10)23-3/h4-6H,7,15H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQZOKHOYGQLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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